N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
This compound features a complex structure combining an indole core, a pyrrolidine ring, and a chloro-methylphenyl acetamide moiety. Key structural attributes include:
- Indole-3-yl group: Aromatic heterocycle known for pharmacological relevance, particularly in receptor binding.
- Pyrrolidin-1-yl ethyl chain: A five-membered saturated ring contributing to lipophilicity and metabolic stability.
- 3-Chloro-2-methylphenyl acetamide: A halogenated aromatic group that may enhance target affinity via halogen bonding .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-18(24)8-6-9-19(15)25-23(30)22(29)17-13-27(20-10-3-2-7-16(17)20)14-21(28)26-11-4-5-12-26/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPHIAVNRBENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions The process may start with the chlorination of a methylphenyl compound, followed by the formation of the indole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of new derivatives.
Substitution: The chlorinated phenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the phenyl ring.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in the Amide Side Chain
Modifications in the Indole Core
Functional Group Variations
- Pyrrolidin-1-yl vs.
- Chloroacetamide Derivatives in Pesticides (e.g., alachlor, pretilachlor ):
- While structurally distinct, these share chloroacetamide backbones. The target compound’s indole and pyrrolidine groups likely reduce herbicidal activity but increase specificity for mammalian targets.
Research Findings and Implications
- Metabolic Stability : Pyrrolidine-containing compounds (e.g., target compound) may exhibit balanced metabolic profiles compared to piperidine analogs, which are more resistant to oxidation .
- Solubility vs. Binding Affinity : Benzoindole derivatives (e.g., ) trade solubility for enhanced aromatic interactions, whereas the target compound’s simpler indole core prioritizes solubility.
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antibacterial, antifungal, and antioxidant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 364.84 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds can be referenced for structural comparison.
Antibacterial Activity
Research indicates that derivatives containing pyrrolidine structures exhibit significant antibacterial properties. For instance, various pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, some demonstrated Minimum Inhibitory Concentrations (MICs) as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis . This suggests that N-(3-chloro-2-methylphenyl)-2-oxo derivatives may also possess comparable antibacterial efficacy.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Sodium Pyrrolidide | Bacillus subtilis | 75 |
| 1,3-Dipyrrolidinobenzene | Escherichia coli | >125 |
| N-(3-Chloro-2-methylphenyl) | Pseudomonas aeruginosa | <150 |
Antifungal Activity
Similar to its antibacterial properties, compounds with a pyrrolidine moiety have been evaluated for antifungal activity. While specific data on N-(3-chloro-2-methylphenyl)-2-oxo derivatives is limited, related studies indicate that certain pyrrolidine derivatives exhibit antifungal effects against common pathogens .
Antioxidant Activity
Antioxidant potential is another area of interest for this compound. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant activity of various derivatives. Compounds with similar structures have shown varying degrees of radical scavenging ability, suggesting that N-(3-chloro-2-methylphenyl)-2-oxo derivatives might also exhibit significant antioxidant properties .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6 |
| Compound B | 87.7 |
| N-(3-Chloro-2-methylphenyl) | TBD (To Be Determined) |
Case Studies
In one notable study, researchers synthesized a series of compounds related to N-(3-chloro-2-methylphenyl)-2-oxo and tested their biological activities. The findings indicated that modifications in the substituent groups significantly influenced both antibacterial and antioxidant activities . This underscores the importance of structure–activity relationships in drug design.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare N-(3-chloro-2-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of bifunctional precursors containing carbonyl and amide groups. For example, N-(3-oxoalkenyl)phenylacetamides undergo aldol-type condensation in basic media (e.g., potassium t-butoxide) to form pyridinone or indole derivatives . Microwave-assisted synthesis is also viable for optimizing reaction time and yield, as demonstrated in analogous acetamide derivatives (e.g., 30–60 minutes at 100–150°C under reflux) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR can confirm the presence of pyrrolidinyl protons (δ 1.8–2.5 ppm) and indole aromatic protons (δ 7.0–7.8 ppm). HRMS provides exact mass verification (e.g., [M+H]⁺ calculated within ±0.5% error) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) are standard. For anti-inflammatory potential, COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages can be adapted from benzimidazole-acetamide analogs .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved binding affinity?
- Methodological Answer : Quantum chemical calculations (DFT) and molecular docking (AutoDock, Schrödinger) predict electronic properties and target interactions. For example, optimizing the pyrrolidinyl group’s conformation may enhance binding to enzymes like HDACs or kinases. Reaction path searches using tools like GRRM or AFIR can streamline synthetic route planning .
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?
- Methodological Answer : The aldol condensation mechanism involves deprotonation of the α-carbon adjacent to the carbonyl group, followed by nucleophilic attack on the amide-linked indole moiety. Steric hindrance from the 3-chloro-2-methylphenyl group may slow cyclization, requiring elevated temperatures (80–120°C) or catalytic bases (e.g., DBU) .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer : Perform dose-response validation (IC₅₀/EC₅₀ curves) and control for assay conditions (e.g., solvent/DMSO concentration). For inconsistent results in anti-inflammatory activity, compare pharmacokinetic parameters (e.g., plasma stability, membrane permeability) using LC-MS/MS or Caco-2 cell models .
Q. What strategies optimize regioselectivity in functionalizing the indole core?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysis (Pd-catalyzed C–H activation) can target C-2 or C-5 positions. Substituent effects (e.g., electron-withdrawing chloro groups) should be modeled computationally to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
